molecular formula C10H13BrO B1270999 1-(3-Bromopropoxy)-2-methylbenzene CAS No. 50912-60-2

1-(3-Bromopropoxy)-2-methylbenzene

Cat. No. B1270999
Key on ui cas rn: 50912-60-2
M. Wt: 229.11 g/mol
InChI Key: KZZRSCSVGUOXKY-UHFFFAOYSA-N
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Patent
US08853404B2

Procedure details

To a solution of 2-methylphenol (0.0954 g, 0.924 mmol) in acetonitrile (4 mL) was added 1,3-dibromopropane (1.00 mL, 9.85 mmol) followed by Cs2CO3 (0.469 g, 1.44 mmol). The reaction mixture was stirred for 24 h and then concentrated under vacuum. The resulting residue was treated with H2O (4 mL) and extracted with DCM (8 mL). The organic layer was dried through a phase separator and concentrated under vacuum. The residue was taken up in DMSO and purified by preparatory HPLC (without TFA) to give the title compound (0.0934 g, 44.1%). EI-MS Rt (2.45 min).
Quantity
0.0954 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
0.469 g
Type
reactant
Reaction Step Two
Yield
44.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[Br:9][CH2:10][CH2:11][CH2:12]Br.C([O-])([O-])=O.[Cs+].[Cs+]>C(#N)C>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:12][CH2:11][CH2:10][Br:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.0954 g
Type
reactant
Smiles
CC1=C(C=CC=C1)O
Name
Quantity
1 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Cs2CO3
Quantity
0.469 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting residue was treated with H2O (4 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (8 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried through a phase separator
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by preparatory HPLC (without TFA)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)OCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 0.0934 g
YIELD: PERCENTYIELD 44.1%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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